molecular formula C19H20O5 B2835178 (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1403817-08-2

(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2835178
CAS No.: 1403817-08-2
M. Wt: 328.364
InChI Key: XNHZULULTMZKCX-SOFGYWHQSA-N
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Description

(E)-1-(2-Hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a propenone backbone linking two aromatic rings. The A-ring contains a hydroxyl group at position 2 and a methyl group at position 5, while the B-ring is substituted with three methoxy groups at positions 3, 4, and 3. This structural motif is associated with diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties, attributed to the electronic and steric effects of its substituents .

Properties

IUPAC Name

(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-12-5-7-15(20)14(9-12)16(21)8-6-13-10-17(22-2)19(24-4)18(11-13)23-3/h5-11,20H,1-4H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHZULULTMZKCX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-5-methylbenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated, sulfonated, or alkylated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology

    Antioxidant: The compound exhibits antioxidant properties, which can be useful in preventing oxidative stress-related diseases.

    Antimicrobial: It has shown potential as an antimicrobial agent against various pathogens.

Medicine

    Anti-inflammatory: The compound has anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

    Anticancer: Research has indicated its potential in inhibiting cancer cell growth.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various applications.

    Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and upregulating antioxidant enzymes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name A-Ring Substituents B-Ring Substituents Key Properties/Activities Reference
(E)-1-(2-Hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 2-OH, 5-CH3 3,4,5-OCH3 Enhanced H-bonding potential, anticancer N/A
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone1) 4-OCH3 3,4,5-OCH3 Linear molecular conformation; anticancer
(E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone2) 4-OCH3 4-OCH2CH3 Twisted conformation; altered crystal packing
(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 4-NO2 3,4,5-OCH3 Electron-withdrawing nitro group; antiproliferative
(E)-3-(Phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Phenyl (no substituents) 3,4,5-OCH3 Antidiabetic activity via insulin secretion

Key Observations:

  • Hydroxyl vs.
  • Methyl Group Influence: The 5-CH3 group introduces steric hindrance, which may affect molecular packing and biological interactions compared to unsubstituted analogs (e.g., Chalcone2) .
  • Electron-Donating vs. Withdrawing Groups: The nitro group in (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one reduces electron density on the A-ring, altering reactivity and antiproliferative mechanisms compared to the target compound’s electron-donating hydroxyl group .

Crystallographic and Supramolecular Analysis

  • Crystal Packing: Chalcone1 (4-OCH3) forms linear supramolecular sheets via C–H···O interactions, while Chalcone2 (4-OCH2CH3) adopts a twisted conformation due to steric effects .
  • Hirshfeld Surface Analysis: Methoxy/ethoxy substituents in analogs like Chalcone1 and Chalcone2 contribute to van der Waals interactions (∼60% of surface contacts), whereas the hydroxyl group in the target compound may increase polar interactions .

Biological Activity

(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18O5C_{18}H_{18}O_{5} with a molecular weight of 306.34 g/mol. The structure features two aromatic rings connected by an enone linkage, which is characteristic of chalcones. The presence of hydroxyl and methoxy groups is significant for its biological activity.

Antioxidant Activity

Studies have demonstrated that chalcone derivatives exhibit strong antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl groups in the structure enhances this property by donating hydrogen atoms to free radicals, thus stabilizing them.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Curcumin15
Quercetin20

Antibacterial Activity

Chalcones have been reported to possess significant antibacterial properties. The compound showed effective inhibition against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship (SAR) indicates that the presence of hydroxyl and methoxy groups is crucial for enhancing antibacterial efficacy.

Table 2: Antibacterial Activity Against MRSA

CompoundMIC (µg/mL)Reference
This compound0.5
Tetracycline2.0
Erythromycin1.0

Anticancer Activity

Research has indicated that this chalcone derivative exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). Mechanistically, it induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Case Study: MCF-7 Cell Line
In a study assessing the antiproliferative effects on MCF-7 cells, the compound was shown to significantly reduce cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment. Flow cytometry analysis revealed that it induces G2/M phase cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The compound's hydroxyl groups contribute to its ability to neutralize reactive oxygen species (ROS).
  • Inhibition of Key Enzymes: It may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: By activating apoptotic pathways through caspase activation and mitochondrial disruption.

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